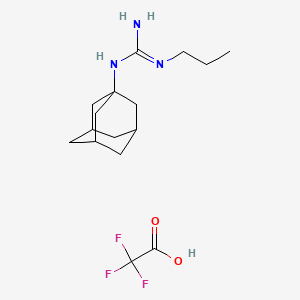![molecular formula C15H16F3N3O B7359364 N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 and has since been used in various research studies to investigate its properties and effects.
Mechanism of Action
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, inflammation, and immune function. N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules that produce its effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation through its action on the cannabinoid receptors, making it a potential alternative to traditional pain medications. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to modulate the immune system, with studies showing its ability to suppress inflammatory responses and enhance immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, the use of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is limited by its potential for abuse and dependence, as well as its potential toxicity and side effects.
Future Directions
There are several potential future directions for research on N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to have anticonvulsant properties and may be effective in reducing seizure activity in these conditions. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide may have potential as a treatment for addiction and substance abuse, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the therapeutic potential of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide and its limitations and risks.
Synthesis Methods
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 4-(trifluoromethyl)cyclohexanone in the presence of a base and a catalyst. The resulting product is then treated with an amine to form the final compound. This method has been optimized and modified by various researchers to improve the yield and purity of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide.
Scientific Research Applications
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to exhibit anti-tumor properties, with studies showing its ability to inhibit cancer cell growth and induce apoptosis.
properties
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)9-5-7-10(8-6-9)19-14(22)13-11-3-1-2-4-12(11)20-21-13/h1-4,9-10H,5-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOIFZCZKTJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)




![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359374.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)